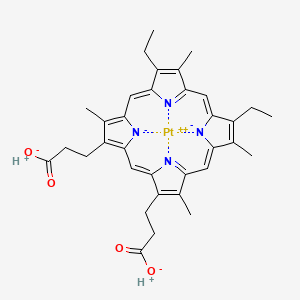

Pt(II) Mesoporphyrin IX

Description

Properties

Molecular Formula |

C34H36N4O4Pt |

|---|---|

Molecular Weight |

759.8 g/mol |

IUPAC Name |

3-[18-(2-carboxylatoethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |

InChI |

InChI=1S/C34H38N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI Key |

YRJJAKXBIDDWAB-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-])C.[Pt+2] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Pt Ii Mesoporphyrin Ix

Strategies for Platinum Insertion into Mesoporphyrin IX Macrocycle

The introduction of a platinum(II) ion into the core of the mesoporphyrin IX macrocycle is a fundamental step in the synthesis of this complex. This process, known as metalation, can be accomplished through several methods, each with its own set of advantages and reaction conditions.

Direct Metalation Techniques

Direct metalation involves the reaction of the free-base mesoporphyrin IX with a platinum(II) salt. A common method involves heating a solution of the porphyrin in a high-boiling point solvent, such as benzonitrile (B105546), with an excess of platinum(II) chloride (PtCl₂). mdpi.com Microwave-assisted protocols have also been employed to facilitate this reaction. mdpi.comacs.org Another approach utilizes platinum(II) acetylacetonate (B107027) (Pt(acac)₂) in a benzoic acid melt at elevated temperatures (130–135 °C). acs.org These methods, while direct, can sometimes lead to degradation of the porphyrin macrocycle, necessitating careful control of reaction conditions and purification of the final product. mdpi.com

For instance, the reaction of a porphyrin with PtCl₂ in benzonitrile can yield the desired Pt(II) porphyrin complex, but may also produce unidentified black powder and require chromatographic separation to isolate the final product. mdpi.com Similarly, the benzoic acid melt method with Pt(acac)₂ has been reported to yield the Pt(II)-porphyrin complexes in yields ranging from 20–56% after purification. acs.org

Precursor-Based Synthetic Routes from Hemin (B1673052) and Protoporphyrin IX Derivatives

An alternative and often more controlled approach to synthesizing Pt(II) mesoporphyrin IX involves the use of naturally occurring porphyrins like hemin (the iron(III) complex of protoporphyrin IX) or protoporphyrin IX itself as starting materials. google.comwipo.int These methods typically involve a multi-step process.

One common strategy begins with hemin. The iron can be removed to yield protoporphyrin IX, or a transmetalation reaction can be performed. For example, hemin can be transmetalated with a different metal, such as tin, to form tin protoporphyrin IX. google.com This intermediate is then subjected to hydrogenation to reduce the vinyl groups of the protoporphyrin IX to the ethyl groups of mesoporphyrin IX. google.com The tin can then be replaced with platinum in a subsequent metalation step.

Another pathway involves the initial conversion of hemin to protoporphyrin IX dimethyl ester. google.com This is followed by the insertion of the desired metal and subsequent hydrogenation of the vinyl groups. google.com Alternatively, hemin can be hydrogenated first to form mesoporphyrin IX, which is then metalated with a platinum salt. google.comwipo.int This hydrogenation can be achieved using various catalysts, including palladium on carbon. google.com

These precursor-based routes offer the advantage of starting with a readily available and well-characterized natural product, allowing for a more systematic and often higher-yielding synthesis of the target Pt(II) mesoporphyrin IX.

Derivatization and Functionalization Approaches for Pt(II) Mesoporphyrin IX

The chemical versatility of Pt(II) Mesoporphyrin IX is greatly expanded through the modification of its peripheral substituents. These modifications can be used to tune its physicochemical properties, attach it to larger molecular architectures, or introduce new functionalities.

Peripheral Substituent Modifications and Their Synthetic Pathways

The periphery of the mesoporphyrin IX macrocycle, which includes the propionic acid side chains and the ethyl groups, offers multiple sites for chemical modification. nih.gov The propionic acid groups are particularly useful handles for derivatization. Standard esterification and amidation reactions can be readily performed at these carboxylic acid moieties. nih.gov For example, peptide coupling reactions are a well-established method for attaching peptides to the propionic acid side chains of protoporphyrin IX, a strategy that can be adapted for Pt(II) mesoporphyrin IX. nih.gov

The vinyl groups of the related protoporphyrin IX can be modified through various reactions, including bromination followed by nucleophilic substitution, which could be applied to a precursor before platinum insertion. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for introducing aryl and alkynyl groups at the periphery of the porphyrin ring. acs.orgnih.gov These reactions typically require a halogenated porphyrin precursor. nih.gov

Recent studies have also explored the functionalization of the porphyrin core itself. For instance, iridium-catalyzed direct C-H borylation can introduce boryl groups at the β-positions, which can then be further functionalized. acs.org

Attachment of Polymeric or Dendritic Structures for Controlled Environments

To create controlled microenvironments around the Pt(II) mesoporphyrin IX core, polymeric or dendritic structures can be attached. This is often achieved by leveraging the reactive functional groups on the porphyrin's periphery, such as the propionic acid side chains.

Polymer Conjugation: Polymers can be "grafted to" the porphyrin by reacting a pre-formed polymer with functional groups on the porphyrin. nih.gov For example, a polymer with a terminal amine group could be coupled to the carboxylic acid groups of Pt(II) mesoporphyrin IX via amide bond formation. nih.gov Alternatively, in a "grafting from" approach, an initiator for polymerization can be attached to the porphyrin, and the polymer is then grown directly from the porphyrin scaffold. nih.gov Atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are common controlled radical polymerization techniques used for this purpose. nih.gov

Dendrimer Conjugation: Dendrimers, which are highly branched, well-defined macromolecules, can be synthesized and then attached to the porphyrin. For instance, dendritic wedges can be attached to the porphyrin core to encapsulate the metal center. researchgate.net This approach has been used to create model compounds for heme monooxygenases, where the dendritic structure provides a controlled environment around an iron porphyrin. researchgate.net A similar strategy could be employed for Pt(II) mesoporphyrin IX.

Conjugation Strategies for Enhanced Functionalization

Conjugation of Pt(II) mesoporphyrin IX to other molecules, including biomolecules or functional materials, is a key strategy for enhancing its utility. nih.gov The choice of conjugation chemistry depends on the functional groups available on both the porphyrin and the target molecule.

Bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, are particularly valuable for conjugating porphyrins to biomolecules. nih.gov Examples include the copper-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," strain-promoted alkyne-azide cycloaddition (SPAAC), and the Staudinger ligation. nih.gov These reactions allow for the specific and efficient attachment of the porphyrin to a target molecule that has been modified with a complementary functional group (e.g., an azide (B81097) or an alkyne).

For instance, a porphyrin could be functionalized with an alkyne group, which can then be "clicked" onto a protein or DNA molecule that has been modified to contain an azide group. nih.gov The thiol-maleimide reaction is another common bioconjugation strategy, where a thiol-containing molecule, such as a cysteine residue in a peptide, reacts with a maleimide-functionalized porphyrin. nih.gov

These advanced conjugation strategies provide a powerful toolbox for creating highly functionalized Pt(II) mesoporphyrin IX derivatives with tailored properties for specific applications.

Photophysical and Photochemical Characterization of Pt Ii Mesoporphyrin Ix

Spectroscopic Techniques for Characterization of Pt(II) Mesoporphyrin IX

A suite of spectroscopic tools is employed to fully characterize the photophysical and photochemical behavior of Pt(II) Mesoporphyrin IX. Each technique offers unique insights into different aspects of the molecule's interaction with light and its subsequent relaxation pathways.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

The electronic absorption spectrum of Pt(II) Mesoporphyrin IX, like other metalloporphyrins, is dominated by two main features: the intense Soret band in the near-UV region and the weaker Q-bands in the visible region. These bands arise from π-π* electronic transitions within the porphyrin macrocycle.

The Soret band, typically observed around 400 nm, is a hallmark of porphyrin systems and corresponds to a strongly allowed transition to the second excited singlet state (S2). The Q-bands, appearing at longer wavelengths, are associated with transitions to the first excited singlet state (S1) and often exhibit vibrational fine structure. The insertion of the platinum(II) ion into the porphyrin core significantly influences the electronic properties, leading to characteristic shifts in the absorption maxima and changes in the relative intensities of the bands compared to the free-base mesoporphyrin IX.

Table 1: Typical UV-Vis Absorption Maxima for Metalloporphyrins in Dichloromethane

| Compound | Soret Band (nm) | Q-Bands (nm) |

|---|---|---|

| Pt(II) Porphyrin Derivative | ~380-410 | ~500-550 |

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Due to the presence of the heavy platinum atom, Pt(II) Mesoporphyrin IX exhibits very weak to negligible fluorescence. The heavy atom effect promotes rapid and highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the triplet state (T1). This process occurs on a picosecond or even sub-picosecond timescale, effectively quenching the fluorescence which has a typical lifetime of nanoseconds in free-base porphyrins.

The fluorescence quantum yield of platinum porphyrins is consequently extremely low. Therefore, time-resolved fluorescence spectroscopy is generally not the primary technique for studying the excited state dynamics of this compound. Instead, the focus shifts to the properties of the long-lived triplet state.

Time-Resolved Absorption Spectroscopy for Transient Species Detection

Time-resolved absorption (TRA) spectroscopy is a powerful technique to monitor the transient species generated upon photoexcitation of Pt(II) Mesoporphyrin IX. Following excitation with a short laser pulse, the differential absorption (ΔA) of the sample is measured as a function of time and wavelength.

Immediately after excitation, a transient absorption spectrum appears which is characteristic of the triplet state (T1). This is because the intersystem crossing from S1 to T1 is extremely fast. The TRA spectrum of the triplet state typically shows broad absorption bands in the visible and near-infrared regions. The decay of this transient absorption signal directly corresponds to the lifetime of the triplet state. For platinum porphyrins, these triplet lifetimes are often in the microsecond range in deoxygenated solutions. rsc.org The kinetics of the triplet state decay can provide information about processes such as triplet-triplet annihilation and quenching by other molecules, like molecular oxygen.

Phosphorescence Spectroscopy for Triplet State Analysis

The most prominent emission feature of Pt(II) Mesoporphyrin IX is its phosphorescence, a radiative transition from the lowest triplet state (T1) to the ground state (S0). This emission is typically observed in the red or near-infrared region of the spectrum. The heavy atom effect, which quenches fluorescence, is responsible for populating the triplet state efficiently and enhancing the rate of phosphorescence.

Phosphorescence spectroscopy provides key information about the triplet state, including its energy level (from the emission maximum), lifetime, and quantum yield. Platinum(II) porphyrins are known for their relatively high phosphorescence quantum yields and long lifetimes, which can be on the order of tens to hundreds of microseconds in the absence of quenchers. rsc.org These properties make them excellent candidates for applications such as oxygen sensing, as molecular oxygen is an efficient quencher of the triplet state, leading to a decrease in phosphorescence intensity and lifetime.

Table 2: Typical Phosphorescence Properties of Platinum(II) Porphyrins in Deoxygenated Toluene at Room Temperature

| Property | Value |

|---|---|

| Emission Maximum | ~650-700 nm |

| Lifetime (τP) | 50-100 µs rsc.org |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Mesoporphyrin IX possesses two chiral centers at the β-positions of pyrrole (B145914) rings C and D, arising from the propionic acid side chains. Consequently, Pt(II) Mesoporphyrin IX is a chiral molecule. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a sensitive technique for studying the chiroptical properties and the solution-state conformation of such molecules.

The CD spectrum of Pt(II) Mesoporphyrin IX is expected to show distinct signals in the Soret and Q-band regions. The sign and intensity of these Cotton effects are highly sensitive to the conformation of the porphyrin macrocycle and the orientation of the substituents. Interactions with other chiral molecules or self-aggregation can also induce significant changes in the CD spectrum, providing insights into intermolecular interactions and the formation of supramolecular structures. While specific CD spectra for Pt(II) Mesoporphyrin IX are not widely reported, studies on other chiral metalloporphyrins demonstrate the utility of this technique in elucidating their three-dimensional structures in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Pt(II) Mesoporphyrin IX in solution. Both 1H and 13C NMR provide detailed information about the molecular structure and symmetry.

The 1H NMR spectrum of a diamagnetic porphyrin like Pt(II) Mesoporphyrin IX is characterized by a large dispersion of chemical shifts due to the ring current effect of the aromatic macrocycle. The meso-protons typically resonate far downfield (around 10 ppm), while the protons of the substituents on the periphery of the macrocycle appear at more shielded positions. The integration of the signals confirms the number of protons in each environment, and the coupling patterns provide information about the connectivity of the atoms.

Table 3: Expected 1H NMR Chemical Shift Ranges for Key Protons in Metallomesoporphyrins

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| meso-H | 9.5 - 10.5 |

| -CH2CH3 | 3.5 - 4.0 |

| -CH2CH3 | 1.5 - 2.0 |

| -CH3 | 3.0 - 3.5 |

| -CH2CH2COOH | 3.0 - 3.5 |

Excited State Dynamics and Energy Relaxation Pathways of Pt(II) Mesoporphyrin IX

The incorporation of a heavy atom like platinum(II) into the porphyrin macrocycle profoundly influences the excited state dynamics of the resulting metalloporphyrin. The photophysical and photochemical behavior of Pt(II) Mesoporphyrin IX is governed by the efficient population of and subsequent decay from its triplet excited state.

Singlet State Lifetimes and Deactivation Mechanisms

The excited singlet state (S₁) of platinum(II) porphyrins is characteristically short-lived. Due to the pronounced heavy-atom effect exerted by the platinum center, spin-orbit coupling is significantly enhanced. This strong coupling facilitates rapid intersystem crossing (ISC) to the triplet manifold (T₁), which becomes the dominant deactivation pathway for the S₁ state. Consequently, fluorescence, the radiative decay from the S₁ state, is largely quenched, and the fluorescence quantum yields are typically very low.

Triplet State Lifetimes and Their Environmental Dependence

In stark contrast to the short-lived singlet state, the triplet state (T₁) of Pt(II) Mesoporphyrin IX is characterized by a significantly longer lifetime, often in the microsecond to millisecond range in the absence of quenchers. This long lifetime is a direct consequence of the spin-forbidden nature of the transition from the triplet state back to the singlet ground state (S₀).

The triplet state lifetime of Pt(II) porphyrins is highly sensitive to the surrounding environment, particularly to the presence of molecular oxygen. Oxygen is an efficient quencher of the porphyrin triplet state through a process of energy transfer, leading to the formation of singlet oxygen. This quenching process dramatically shortens the triplet lifetime. The relationship between the triplet lifetime and the concentration of a quencher like oxygen is often described by the Stern-Volmer equation.

The solvent and the rigidity of the medium also play a crucial role in determining the triplet state lifetime. In deoxygenated, non-coordinating fluid solvents at room temperature, Pt(II) porphyrins exhibit their intrinsic long phosphorescence lifetimes. However, in the presence of oxygen or other quenching species, the lifetime is significantly reduced. Embedding the molecule in a rigid polymer matrix can protect it from collisional quenching and may lead to longer observed lifetimes, even in the presence of some oxygen.

Table 1: Representative Triplet State Lifetimes of Selected Platinum(II) Porphyrins in Different Environments

| Porphyrin | Medium | Condition | Triplet Lifetime (τT) |

| Pt(II) meso-tetraarylporphyrins | N,N-dimethylformamide (DMF) | Deoxygenated | 40 - 60 µs |

| Pt(II) octaethylporphyrin (PtOEP) | Polystyrene (PS) film | Aerated | ~50 µs |

| Pt(II) octaethylporphyrin (PtOEP) | Epoxy (EPO) polymer | Aerated | ~40 µs |

| Pt(II) meso-diethoxyphosphorylporphyrins | Toluene | Deoxygenated | 56 - 69 µs |

This table presents data for analogous Pt(II) porphyrins to illustrate the typical range of triplet lifetimes and their environmental dependence, as specific data for Pt(II) Mesoporphyrin IX was not available in the reviewed literature.

Intersystem Crossing (ISC) Mechanisms and Quantum Yield Determinations

Intersystem crossing (ISC) is the non-radiative transition between two electronic states of different spin multiplicity, in this case, from the singlet excited state (S₁) to the triplet excited state (T₁). For Pt(II) Mesoporphyrin IX, ISC is an extremely efficient process due to the significant spin-orbit coupling induced by the heavy platinum atom. tudublin.ie This "heavy-atom effect" enhances the probability of the spin-forbidden S₁ → T₁ transition, allowing it to compete effectively with and ultimately dominate over fluorescence and internal conversion. rsc.org

The quantum yield of intersystem crossing (Φ_ISC_) represents the fraction of molecules that transition to the triplet state after initial photoexcitation to the singlet state. For platinum porphyrins, the ISC quantum yield is typically very high, often approaching unity (Φ_ISC_ ≈ 1). researchgate.net This indicates that nearly every photon absorbed by the molecule results in the formation of a triplet excited state. The high efficiency of this process is a key characteristic of platinum porphyrins and is fundamental to their utility in applications that rely on triplet state photophysics, such as oxygen sensing and photodynamic therapy. While direct experimental values for Pt(II) Mesoporphyrin IX are not prevalent, the established principles of the heavy-atom effect in metalloporphyrins strongly support a near-quantitative ISC quantum yield for this compound. tudublin.iersc.org

Non-Radiative Decay Pathways and Their Contribution to Energy Dissipation

Non-radiative decay refers to processes by which an excited molecule returns to a lower energy state without the emission of a photon. For Pt(II) Mesoporphyrin IX, non-radiative pathways are the primary means of energy dissipation for both the singlet and triplet excited states.

For the singlet excited state (S₁), the dominant non-radiative decay pathway is intersystem crossing to the triplet state (T₁), as discussed previously. This process is so efficient that it effectively outcompetes all other deactivation channels.

Once in the triplet state (T₁), the molecule can return to the ground state (S₀) via several non-radiative pathways. In the absence of external quenchers, the primary non-radiative decay mechanism is intersystem crossing from T₁ to S₀. The rate of this process is influenced by the energy gap between the T₁ and S₀ states and the degree of spin-orbit coupling. In fluid solutions, collisional deactivation with solvent molecules can also contribute to the non-radiative decay of the triplet state. Furthermore, vibrational relaxation within the triplet manifold dissipates excess vibrational energy as heat to the surrounding medium. fiveable.me

Photochemical Reactivity Mechanisms of Pt(II) Mesoporphyrin IX

The long-lived triplet state of Pt(II) Mesoporphyrin IX makes it an effective photosensitizer, capable of initiating photochemical reactions upon irradiation.

Photo-oxidation Processes and Product Formation

The principal photochemical reaction involving Pt(II) Mesoporphyrin IX in the presence of oxygen is photo-oxidation, which predominantly occurs via a Type II mechanism. In this process, the excited triplet state of the porphyrin transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). tudublin.ie

³Pt(II)MP + ³O₂ → ¹Pt(II)MP + ¹O₂

This generated singlet oxygen is a powerful oxidizing agent that can react with a variety of organic substrates. In the context of the photosensitizer itself, singlet oxygen can lead to photo-oxidation or photobleaching of the porphyrin macrocycle. However, platinum porphyrins are generally known for their high photostability. rsc.org While some degradation may occur upon prolonged and intense irradiation, they are significantly more robust than many other photosensitizers.

The photo-oxidation of the porphyrin macrocycle, when it does occur, can lead to the formation of various products, including hydroxyaldehydes and formyl-substituted derivatives, and in more extensive cases, ring-opening products. nih.gov The specific products formed can depend on the reaction conditions, such as the solvent and the presence of other reactive species. The quantum yield of singlet oxygen generation (Φ_Δ_) is a critical parameter for a photosensitizer. For many platinum porphyrins, this value is quite high, reflecting the efficient population of the triplet state. nih.gov

Photoreduction Processes and Their Significance

The photoreduction of Pt(II) Mesoporphyrin IX, a process involving the light-induced addition of electrons to the porphyrin macrocycle, is a key aspect of its photochemical behavior, particularly in the absence of oxygen or other quenching species. While direct studies on Pt(II) Mesoporphyrin IX are limited, the photoreduction mechanisms of analogous Pt(II) porphyrins have been investigated, providing a framework for understanding its reactivity. These processes are of considerable significance due to their potential applications in photocatalysis and artificial photosynthesis.

Upon photoexcitation, Pt(II) porphyrins efficiently populate a long-lived triplet excited state. In the presence of an appropriate electron donor, this excited state can accept an electron, leading to the formation of a porphyrin radical anion. This process is fundamental to the role of Pt(II) porphyrins as photosensitizers in various chemical transformations.

One of the most significant applications of Pt(II) porphyrin photoreduction is in photocatalytic hydrogen evolution. In these systems, the Pt(II) porphyrin acts as a photosensitizer, absorbing visible light and initiating an electron transfer cascade. The process typically involves the photoreduction of the Pt(II) porphyrin by a sacrificial electron donor, such as ethylenediaminetetraacetic acid (EDTA). The resulting reduced porphyrin species then transfers an electron, often mediated by a co-catalyst like colloidal platinum, to a proton, leading to the formation of hydrogen gas. The efficiency of this process is influenced by the lifetime of the triplet excited state and the thermodynamic driving force for electron acceptance from the donor. rsc.org

Studies on water-soluble Pt(II) porphyrins have shown that photoreduction in the presence of an irreversible electron donor can lead to the formation of specific reduced products, namely metallochlorins and metallophlorin-anions. researchgate.net The formation of these products indicates that the photoreduction can involve changes to the porphyrin macrocycle itself, in addition to the formation of transient radical anions.

The table below summarizes key parameters related to the photoreduction and photocatalytic activity of some representative Pt(II) porphyrins, which can be considered analogous to Pt(II) Mesoporphyrin IX.

| Compound | Triplet Lifetime (τT) | Triplet Quantum Yield (ΦT) | Application | Key Findings |

| PtT(p-NI)PP | - | - | Photocatalytic Hydrogen Evolution | Capable of UV-visible light-driven cocatalyst-free hydrogen evolution. rsc.org |

| PtD(p-NI)PP | Longer than PtT(p-NI)PP | Higher than PtT(p-NI)PP | Photocatalytic Hydrogen Evolution | Exhibits a higher hydrogen evolution rate (750 μmol g−1 h−1) compared to PtT(p-NI)PP, attributed to its longer triplet lifetime and more favorable thermodynamics for electron acceptance. rsc.org |

| Pt(II)-TMPyP | - | - | Photoreduction in the presence of EDTA | Undergoes photoreduction to form metallochlorins and metallophlorin-anions. researchgate.net |

Mechanistic Investigations of Biological Interactions of Pt Ii Mesoporphyrin Ix

Interactions with Biomolecules

The biological activity of Pt(II) Mesoporphyrin IX is intrinsically linked to its interactions with essential biomacromolecules. These interactions, governed by a range of non-covalent forces, can modulate the structure and function of both the porphyrin and its biological target, forming the basis of its potential applications. The primary targets for such interactions within a biological system are proteins and nucleic acids.

Protein Binding Mechanisms and Affinity Studies

The interaction of porphyrins with proteins, particularly serum albumins, is a critical area of study. Human Serum Albumin (HSA) is the most abundant protein in blood plasma and functions as a primary transporter for a wide variety of endogenous and exogenous compounds. semanticscholar.org The binding of porphyrin derivatives to HSA has been extensively investigated to understand their transport and delivery mechanisms. While specific studies on Pt(II) Mesoporphyrin IX are limited, research on the closely related Protoporphyrin IX (PpIX) provides significant insights into the binding mechanisms that are likely analogous.

Spectroscopic and molecular docking studies have been employed to identify the binding locations of porphyrins on Human Serum Albumin (HSA). For Protoporphyrin IX, it has been demonstrated that it binds to HSA at specific sites within the tertiary structure, namely in subdomains IB and IIA. mdpi.comresearchgate.netnih.gov Subdomain IIA is also known as Sudlow's site I, a major binding pocket for many drugs. mdpi.com The binding of PpIX near this site suggests a strong interaction with amino acid residues such as tryptophan (Trp-214) and tyrosine. mdpi.comnih.gov The specific binding of porphyrins like hemin (B1673052) to the 1B subdomain of HSA has also been reported. semanticscholar.org These hydrophobic pockets provide a suitable microenvironment for the porphyrin macrocycle.

Table 1: Binding Parameters of Protoporphyrin IX (PpIX) with Human Serum Albumin (HSA) Data derived from fluorescence quenching studies.

| Parameter | Value (λex = 280 nm) | Value (λex = 295 nm) | Reference |

| Association Constant (Ka) | 1.68 × 10⁵ M⁻¹ | 2.30 × 10⁵ M⁻¹ | mdpi.comresearchgate.netnih.gov |

| Number of Binding Sites (n) | ≈ 1 | ≈ 1 | researchgate.net |

The stability of the porphyrin-protein complex is maintained by a combination of non-covalent interactions. nih.govnih.gov These forces are crucial for molecular recognition and the formation of stable biomolecular structures. rsc.org In the case of Protoporphyrin IX binding to HSA, molecular docking simulations have revealed several key interactions:

Hydrophobic Interactions: The porphyrin macrocycle, being largely hydrophobic, favorably interacts with the nonpolar residues within the hydrophobic pockets of HSA. semanticscholar.org

π–π Stacking: A strong "sandwich-type" complex can be formed between the highly conjugated π-system of the porphyrin ring and the aromatic side chains of amino acids like tryptophan and tyrosine. mdpi.comnih.gov

Hydrogen Bonding: The propionic acid side chains of the porphyrin can form hydrogen bonds with polar amino acid residues within the binding site. nih.gov

These interactions collectively contribute to the high affinity of porphyrins for specific sites on proteins like HSA. semanticscholar.org

The binding of a ligand to a protein is not always a simple "lock and key" event; it can often induce conformational changes in the protein's structure. gersteinlab.orgnih.gov This phenomenon, known as "induced fit," suggests that the protein's active site is flexible and can adapt to accommodate the ligand. gersteinlab.org Spectroscopic data indicates that the binding of Protoporphyrin IX to HSA can cause small changes in the secondary and tertiary structure of the protein. researchgate.net Such conformational shifts can be detected by techniques like circular dichroism or by observing changes in the protein's intrinsic fluorescence. For instance, the binding of PpIX to HSA causes quenching of the protein's natural fluorescence and a slight shift in its emission wavelength, which is indicative of a change in the microenvironment of the fluorescent amino acid residues and thus a conformational adjustment. mdpi.com

Nucleic Acid Interactions (e.g., DNA)

Porphyrins, particularly cationic derivatives, are known to interact with nucleic acids like DNA. nih.gov These interactions are of significant interest due to their potential applications. The planar, aromatic structure of the porphyrin macrocycle allows it to interact with the DNA double helix through several distinct modes.

The interaction between porphyrin complexes and DNA can occur through various modes, primarily determined by the porphyrin's structure, charge, and peripheral substituents. nih.gov

Intercalation: This binding mode involves the insertion of the planar porphyrin macrocycle between the base pairs of the DNA double helix. nih.govrsc.org This is often characterized by significant changes in the spectroscopic properties of the porphyrin, such as a large red shift and hypochromism in the Soret absorption band. researchgate.net

Groove Binding: In this mode, the porphyrin binds to the exterior of the DNA helix, typically in the major or minor groove. nih.govrsc.org Studies on certain cationic Pt(II) porphyrin complexes suggest that they likely interact with DNA via the external grooves. mdpi.comnih.gov Spectroscopic and molecular docking results for a meso-tetra(2-thienyl)porphyrin coordinated with a Pt(II) complex indicate that the interaction probably occurs through secondary interactions within the minor grooves of the DNA macromolecule. mdpi.comnih.gov This type of interaction generally causes less significant changes to the DNA structure compared to intercalation. mdpi.com

The specific mode of binding for Pt(II) Mesoporphyrin IX would depend on its specific stereochemistry and the conditions of the interaction. Cationic porphyrins, due to electrostatic attraction with the negatively charged phosphate (B84403) backbone of DNA, often show a strong affinity for nucleic acids. nih.govmdpi.com

Investigation of Photo-damage Mechanisms to Nucleic Acids

The interaction of Pt(II) Mesoporphyrin IX with nucleic acids, particularly under irradiation, is a critical area of investigation for its potential applications in photodynamic therapy (PDT). While direct studies on Pt(II) Mesoporphyrin IX are limited, the mechanisms of DNA photo-damage can be largely understood by examining related platinum-containing porphyrins and the general principles of photochemistry. The core of its photo-damaging capability lies in its function as a photosensitizer. Upon activation by light of a specific wavelength, the Pt(II) Mesoporphyrin IX molecule transitions to an excited triplet state. This long-lived excited state allows the molecule to interact with its surroundings, primarily through two main mechanisms, designated as Type I and Type II photoreactions.

The Type I mechanism involves electron or hydrogen atom transfer reactions. The excited Pt(II) Mesoporphyrin IX can abstract an electron or a hydrogen atom from a nearby substrate, such as a nucleic acid base or the sugar-phosphate backbone of DNA, to form radical ions. These radical species can then undergo further reactions, often with molecular oxygen, to produce reactive oxygen species (ROS) such as superoxide (B77818) anion radicals (O₂•⁻) and hydroxyl radicals (•OH). These ROS are highly reactive and can induce significant damage to DNA, including base modifications and strand breaks.

The Type II mechanism , on the other hand, involves the direct transfer of energy from the excited photosensitizer to molecular oxygen (³O₂), which is naturally present in its triplet ground state. This energy transfer converts oxygen into its highly reactive singlet excited state (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily react with electron-rich regions of DNA, particularly guanine (B1146940) bases, leading to oxidative damage and the formation of lesions such as 8-oxoguanine. This is often the dominant pathway for many porphyrin-based photosensitizers.

Research on closely related compounds, such as Pt(II) complexes of meso-tetra(2-thienyl)porphyrins, provides valuable insights into the specific interactions with DNA. nih.gov Studies have shown that these platinum-containing porphyrins can interact with DNA, likely through non-covalent interactions such as binding to the minor grooves of the DNA helix. nih.gov Upon irradiation, these complexes have been demonstrated to promote photo-damage to DNA. nih.gov The presence of the heavy platinum atom is known to enhance the efficiency of intersystem crossing to the triplet state, which in turn can lead to a higher quantum yield of singlet oxygen generation, favoring the Type II mechanism.

The photo-oxidation of DNA in the presence of such Pt(II) porphyrin complexes has been experimentally observed through the decay of the DNA absorbance peak at 260 nm upon irradiation. nih.gov Furthermore, electrophoresis techniques have confirmed the induction of DNA damage, with a significant increase in strand breaks observed in the presence of the photosensitizer and light. nih.gov It has been noted that most of the damage identified was to purine bases. nih.gov

Below is a table summarizing the key mechanisms and outcomes of Pt(II) Mesoporphyrin IX-mediated photo-damage to nucleic acids, based on established principles and findings from related compounds.

| Mechanism Type | Primary Reactants | Key Reactive Species Generated | Primary DNA Damage |

| Type I | Excited Pt(II) Mesoporphyrin IX, Nucleic Acid Substrate, O₂ | Superoxide anion (O₂•⁻), Hydroxyl radical (•OH) | Base modifications, Single-strand breaks, Double-strand breaks |

| Type II | Excited Pt(II) Mesoporphyrin IX, Molecular Oxygen (³O₂) | Singlet oxygen (¹O₂) | Oxidation of guanine bases (e.g., 8-oxoguanine), Strand breaks |

Enzyme Interactions and Catalytic Modulation

The interaction of metalloporphyrins with enzymes is a well-established field of study, with significant implications for understanding biological processes and for the development of therapeutic agents. While specific research on the interaction of Pt(II) Mesoporphyrin IX with a wide range of enzymes is not extensively documented, inferences can be drawn from the behavior of other metalloporphyrins and related compounds.

A primary area of interest for the interaction of porphyrins is with enzymes involved in the heme biosynthesis pathway. Heme, an iron-containing protoporphyrin IX, is a crucial prosthetic group in many essential proteins and enzymes, such as hemoglobin, myoglobin, and cytochromes. The final step in heme biosynthesis, the insertion of ferrous iron into protoporphyrin IX, is catalyzed by the enzyme ferrochelatase .

It is known that various metalloporphyrins can act as inhibitors of ferrochelatase. For instance, N-methyl mesoporphyrin IX, a derivative of mesoporphyrin IX, is a potent inhibitor of this enzyme. nih.govresearchgate.net The mechanism of inhibition often involves the porphyrin analogue binding to the active site of the enzyme, thereby preventing the natural substrate, protoporphyrin IX, from binding and being metalated. Given the structural similarity, it is plausible that Pt(II) Mesoporphyrin IX could also interact with the active site of ferrochelatase and potentially modulate its activity. The binding of different metalloporphyrins to ferrochelatase can induce conformational changes in the porphyrin ring, such as saddling distortions, which are crucial for the catalytic mechanism. researchgate.net The interaction of Pt(II) Mesoporphyrin IX with ferrochelatase would likely involve similar structural rearrangements.

Beyond the heme pathway, the catalytic properties of platinum complexes suggest that Pt(II) Mesoporphyrin IX could modulate the activity of other enzyme systems. Platinum-based single-atom catalysts, where platinum is coordinated in a porphyrin-like structure, have been shown to have significant catalytic activity in reactions such as the oxygen reduction reaction. nih.gov This intrinsic catalytic potential of the platinum center within a porphyrin macrocycle could translate to the modulation of redox enzymes in a biological context.

The interaction of Pt(II) Mesoporphyrin IX with enzymes could lead to several outcomes:

Competitive Inhibition: The porphyrin could bind to the active site of an enzyme, competing with the natural substrate and thereby inhibiting the enzyme's function.

Non-competitive Inhibition: Binding to a site other than the active site could induce a conformational change that reduces the enzyme's catalytic efficiency.

Allosteric Modulation: Interaction at a regulatory site could either enhance or inhibit enzyme activity.

Cofactor Mimicry or Disruption: The Pt(II) Mesoporphyrin IX could potentially substitute for a natural metalloporphyrin cofactor, leading to altered or inhibited enzyme function.

The table below summarizes the potential interactions and catalytic modulation effects of Pt(II) Mesoporphyrin IX on enzymes, based on the behavior of related compounds.

| Enzyme/Enzyme Class | Potential Interaction Site | Plausible Modulation Effect | Underlying Mechanism |

| Ferrochelatase | Active Site | Inhibition | Competitive binding against protoporphyrin IX |

| Redox Enzymes (e.g., Oxidases, Peroxidases) | Active Site / Cofactor Binding Site | Modulation (Inhibition or Enhancement) | Interference with electron transfer processes; mimicry or displacement of heme cofactor |

| Kinases | Allosteric Sites | Modulation | Induction of conformational changes affecting catalytic activity |

| Proteases | Substrate Binding Cleft | Inhibition | Steric hindrance or interaction with catalytic residues |

It is important to note that the specific effects of Pt(II) Mesoporphyrin IX on any given enzyme would need to be determined through direct experimental investigation. The nature and strength of the interaction would be influenced by factors such as the three-dimensional structure of the enzyme's active or allosteric sites, the coordination geometry of the platinum center, and the specific side chains of the mesoporphyrin IX macrocycle.

Cellular and Subcellular Dynamics of Pt Ii Mesoporphyrin Ix

Mechanisms of Cellular Uptake

Detailed studies specifically investigating the cellular uptake mechanisms of Pt(II) Mesoporphyrin IX are not available in the current body of scientific literature. However, the uptake of other metalloporphyrins and platinum-based therapeutic agents has been documented, offering potential avenues for future investigation into Pt(II) Mesoporphyrin IX.

Endocytosis Pathways (e.g., clathrin-dependent, caveolin-dependent, macropinocytosis)

There is no direct evidence to confirm or deny the involvement of specific endocytosis pathways, such as clathrin-dependent endocytosis, caveolin-dependent endocytosis, or macropinocytosis, in the cellular internalization of Pt(II) Mesoporphyrin IX. Research on other porphyrins suggests that endocytosis is a plausible uptake mechanism, but dedicated studies are required to elucidate the specific pathways that may be utilized by Pt(II) Mesoporphyrin IX.

Role of Physicochemical Properties (e.g., size, shape, surface charge, surface chemistry) in Uptake Efficiency

The influence of the physicochemical properties of Pt(II) Mesoporphyrin IX on its cellular uptake efficiency has not been experimentally determined. For related compounds, properties such as molecular size, aggregation state, lipophilicity, and surface charge are known to be critical determinants of their ability to cross the cell membrane. The specific impact of these properties for Pt(II) Mesoporphyrin IX remains a subject for future research.

Influence of Biological Membranes and Protein Corona on Internalization

The interaction of Pt(II) Mesoporphyrin IX with biological membranes and the potential formation of a protein corona have not been characterized. When introduced into a biological environment, molecules can be coated with proteins, forming a "protein corona" that can significantly alter their cellular interactions and uptake. The composition and effects of a potential protein corona on Pt(II) Mesoporphyrin IX are currently unknown.

Intracellular Localization and Trafficking

The journey of Pt(II) Mesoporphyrin IX within the cell, including its accumulation in specific organelles and its trafficking pathways, has not been documented.

Subcellular Compartment Accumulation and Retention (e.g., mitochondria, lysosomes)

There are no published studies that have visualized or quantified the accumulation and retention of Pt(II) Mesoporphyrin IX in subcellular compartments such as mitochondria or lysosomes. While other porphyrins are known to localize in these organelles, the specific subcellular destination of Pt(II) Mesoporphyrin IX is yet to be determined.

Cellular Response Mechanisms to Pt(II) Mesoporphyrin IX Exposure

The cellular responses triggered by exposure to Pt(II) Mesoporphyrin IX are currently uncharacterized. As a platinum-containing porphyrin, it has the potential to induce cellular stress and other responses, particularly if it can be activated by light, a property common to many porphyrins. However, without experimental data, any discussion of specific cellular response mechanisms would be purely speculative.

Induction of Reactive Oxygen Species (ROS) Pathways and Their Cellular Consequences

Upon excitation by light of an appropriate wavelength, Pt(II) Mesoporphyrin IX, like other porphyrin-based photosensitizers, is believed to transition from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. mdpi.com This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a key mediator of phototoxicity in what is known as a Type II photochemical reaction. mdpi.commdpi.com Alternatively, the excited photosensitizer can react directly with biological substrates through electron transfer, producing superoxide (B77818) radicals (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂) in Type I reactions. nih.gov

The generation of these various ROS initiates oxidative stress, overwhelming the cell's antioxidant defenses and leading to widespread damage. chemrxiv.org The specific cellular consequences are dependent on the type and amount of ROS produced, as well as the subcellular localization of the photosensitizer. The primary outcomes of this ROS-induced damage are various forms of cell death, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy. clinicsinoncology.com Studies on the closely related Protoporphyrin IX (PpIX) have shown that superoxide anion production increases with irradiation time, indicating a dose-dependent induction of oxidative stress. nih.gov This ROS generation is considered critical for the efficiency of photodynamic therapy in killing malignant cells. nih.gov

Table 1: Key Reactive Oxygen Species in Photodynamic Therapy and Their Cellular Effects

| Reactive Oxygen Species (ROS) | Primary Generation Pathway | Key Cellular Targets | Resulting Cellular Consequence |

|---|---|---|---|

| **Singlet Oxygen (¹O₂) ** | Type II Photochemical Reaction | Lipids, Proteins, Nucleic Acids | Apoptosis, Necrosis |

| Superoxide Radical (O₂•−) | Type I Photochemical Reaction | Mitochondrial components | Apoptosis, Inflammation |

| Hydroxyl Radical (•OH) | Type I Photochemical Reaction | All major biomolecules | Widespread cellular damage, Necrosis |

Mechanisms of Photo-damage to Specific Cellular Components

The subcellular localization of the photosensitizer is a critical determinant of the primary sites of photodamage. Porphyrins are known to accumulate in various cellular organelles, with a particular affinity for mitochondria due to their lipophilic nature and the high membrane potential of these organelles. chemrxiv.orgresearchgate.net

Mitochondria: As the primary sites of cellular respiration and key regulators of apoptosis, mitochondria are a major target for porphyrin-based photosensitizers. researchgate.net The accumulation of a photosensitizer in mitochondria, followed by light activation, leads to direct damage to this organelle. nih.gov ROS-mediated oxidation of mitochondrial membrane lipids and proteins can disrupt the electron transport chain, leading to a loss of mitochondrial membrane potential and subsequent ATP depletion. nih.gov This damage can also trigger the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, initiating the caspase cascade and culminating in apoptotic cell death. mdpi.com

Cell Membranes: The plasma membrane and the membranes of other organelles like the endoplasmic reticulum and lysosomes are also susceptible to photodamage. mdpi.com The oxidation of membrane lipids (lipid peroxidation) can alter membrane fluidity and permeability, leading to a loss of cellular integrity. This disruption of membrane function can contribute to both apoptotic and necrotic cell death pathways. mdpi.com

Proteins and Nucleic Acids: While not considered the primary targets for cell killing in photodynamic therapy, proteins and nucleic acids are also vulnerable to ROS-induced damage. elsevierpure.com Oxidation of amino acid residues can lead to protein cross-linking and inactivation of enzymes. Although direct DNA damage is less common compared to mitochondrial or membrane damage, ROS can induce single-strand breaks and base modifications, which can contribute to mutagenicity and cell death if not repaired. elsevierpure.com

Table 2: Subcellular Targets of Photodynamic Damage

| Cellular Component | Primary Mechanism of Damage | Consequence of Damage |

|---|---|---|

| Mitochondria | Oxidation of membrane lipids and proteins; disruption of electron transport chain. nih.gov | Loss of membrane potential, ATP depletion, release of pro-apoptotic factors (e.g., cytochrome c). mdpi.comnih.gov |

| Plasma Membrane | Lipid peroxidation, protein cross-linking. mdpi.com | Increased permeability, loss of cellular integrity, ion channel disruption. |

| Endoplasmic Reticulum | Disruption of calcium homeostasis, induction of the unfolded protein response. | ER stress-induced apoptosis. acs.org |

| Lysosomes | Membrane rupture and release of hydrolytic enzymes. | Cellular autodigestion, induction of necrosis. |

| Nucleic Acids | Oxidation of guanine (B1146940) bases, induction of strand breaks. elsevierpure.com | Mutations, inhibition of replication and transcription, cell cycle arrest. |

Oxygen Sensing Principles and Methodologies Utilizing Pt Ii Mesoporphyrin Ix

Principles of Phosphorescence Quenching by Molecular Oxygen

The utility of Pt(II) Mesoporphyrin IX in oxygen sensing is founded upon the principle of phosphorescence quenching by molecular oxygen. When Pt(II) Mesoporphyrin IX absorbs light, it is elevated to an excited singlet state. Through a process known as intersystem crossing, it can transition to a long-lived triplet excited state. In the absence of a quenching agent, this triplet state returns to the ground state by emitting light, a phenomenon known as phosphorescence. However, in the presence of molecular oxygen, a non-radiative deactivation of this excited state occurs, leading to a decrease in both the intensity and the duration (lifetime) of the phosphorescence. nih.govnasa.gov This quenching process forms the basis for quantitative oxygen measurements.

Collisional Quenching Mechanisms of Excited States

The quenching of the phosphorescent triplet state of Pt(II) Mesoporphyrin IX by molecular oxygen is a dynamic, collisional process. nih.govrsc.org This means that the quenching event requires direct molecular contact between the excited porphyrin molecule (the phosphor) and an oxygen molecule. nih.gov The efficiency of this process is dependent on the frequency of these collisions.

When an excited Pt(II) Mesoporphyrin IX molecule collides with an oxygen molecule, the energy from the porphyrin's triplet state is transferred to the oxygen molecule. nih.gov Molecular oxygen is unusual as its ground state is a triplet state (³Σg⁻). The energy transfer process excites the oxygen from its triplet ground state to a higher energy, highly reactive singlet state (¹Δg). mdpi.com This energy exchange provides a rapid, non-radiative pathway for the de-excitation of the porphyrin, thus preventing phosphorescence. The rate of this quenching is directly proportional to the concentration of oxygen in the surrounding environment. nih.gov

Dexter Energy Transfer Processes in Oxygen Quenching

The specific mechanism governing the energy transfer during the collisional quenching of Pt(II) Mesoporphyrin IX by oxygen is the Dexter energy transfer, or electron exchange, mechanism. wikipedia.orglibretexts.org Unlike Förster resonance energy transfer (FRET), which is a through-space dipole-dipole coupling, the Dexter mechanism is a short-range process that requires the wavefunctions of the donor (the excited porphyrin) and the acceptor (molecular oxygen) to overlap. wikipedia.orglibretexts.org

This mechanism involves a bilateral exchange of electrons between the excited porphyrin and the oxygen molecule. libretexts.org An electron from the highest occupied molecular orbital (HOMO) of the excited porphyrin is transferred to the lowest unoccupied molecular orbital (LUMO) of the oxygen molecule, while simultaneously, an electron from the HOMO of the oxygen molecule is transferred to the LUMO of the porphyrin. This concerted, non-radiative process results in the de-excitation of the porphyrin to its ground state and the excitation of oxygen to its singlet state. The strict requirement for orbital overlap means this process only occurs at very short distances, typically within 10 Å (1 nm), consistent with a collisional quenching model. wikipedia.org

Quantitative Oxygen Measurement Techniques and Models

The relationship between oxygen concentration and the degree of phosphorescence quenching can be described by mathematical models, allowing for precise and quantitative oxygen measurements.

Stern-Volmer Relationship for Lifetime-Based Oxygen Sensing

The quenching of Pt(II) Mesoporphyrin IX phosphorescence by oxygen can be quantitatively described by the Stern-Volmer equation. nih.govnih.govacs.org This model relates the decrease in phosphorescence lifetime (or intensity) to the concentration of the quencher (oxygen). The relationship is expressed as:

τ₀ / τ = 1 + Kₛᵥ[O₂]

or

I₀ / I = 1 + Kₛᵥ[O₂]

Where:

τ₀ and I₀ are the phosphorescence lifetime and intensity in the absence of oxygen, respectively.

τ and I are the phosphorescence lifetime and intensity in the presence of oxygen.

[O₂] is the concentration of molecular oxygen.

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the phosphor to oxygen. nih.gov

A higher Kₛᵥ value indicates greater sensitivity. nih.gov Lifetime-based measurements are often preferred over intensity-based measurements as they are less susceptible to artifacts such as photobleaching or fluctuations in excitation light intensity. nih.gov By measuring the phosphorescence lifetime, the concentration of oxygen can be accurately determined. worldscientific.com The Stern-Volmer plots for Pt(II) porphyrins embedded in polymer matrices often show a linear relationship, particularly at lower oxygen concentrations. nih.govacs.org

Table 1: Representative Stern-Volmer Data for a Pt(II) Porphyrin-based Sensor This table illustrates the typical response of a Pt(II) porphyrin sensor to varying oxygen concentrations. The data shows the inverse relationship between oxygen concentration and phosphorescence lifetime, and the resulting linear Stern-Volmer plot.

| Oxygen Concentration (%) | Phosphorescence Lifetime (τ) in µs | τ₀/τ (Stern-Volmer Ratio) |

| 0 | 60.5 | 1.00 |

| 5 | 35.6 | 1.70 |

| 10 | 25.2 | 2.40 |

| 15 | 19.5 | 3.10 |

| 21 | 15.1 | 4.01 |

| 50 | 7.2 | 8.40 |

| 100 | 3.8 | 15.92 |

Ratiometric Oxygen Sensing Approaches

To further enhance the accuracy and reliability of oxygen measurements, ratiometric sensing approaches have been developed. This method involves using a second, oxygen-insensitive luminescent species as an internal reference. nih.gov Pt(II) Mesoporphyrin IX has been utilized in such ratiometric sensors. frontierspecialtychemicals.com

In a typical ratiometric sensor, the emission intensity of the oxygen-sensitive indicator, Pt(II) Mesoporphyrin IX, is measured relative to the emission intensity of the reference dye. nih.govmdpi.com The ratio of the two intensities is then used to determine the oxygen concentration. This approach effectively cancels out potential sources of error, such as fluctuations in the excitation light source intensity, detector instability, or variations in the probe concentration. nih.govmdpi.com By taking a ratio, any factor that affects both signals equally is eliminated, leading to a more robust and reliable measurement.

Development of Pt(II) Mesoporphyrin IX-based Oxygen Probes

The practical application of Pt(II) Mesoporphyrin IX for oxygen sensing requires its incorporation into a suitable material or probe. These probes are designed to be stable and permeable to oxygen, allowing for efficient interaction between the porphyrin and the analyte.

A common strategy involves embedding Pt(II) Mesoporphyrin IX into an oxygen-permeable polymer matrix. rsc.orgcity.ac.uk This has been a key application for the compound, particularly in the formulation of pressure-sensitive paints (PSPs). frontierspecialtychemicals.com In PSPs, the paint layer, containing the porphyrin, is coated onto a surface. The local oxygen partial pressure, which is related to the air pressure, quenches the porphyrin's phosphorescence. By imaging the luminescence intensity across the surface, a map of the pressure distribution can be generated. acs.org

Furthermore, Pt(II) Mesoporphyrin IX can be conjugated to biomolecules, such as proteins, to create targeted oxygen probes. frontierspecialtychemicals.com For example, it has been used in conjugates with H-NOX proteins for ratiometric oxygen sensing in biological systems. This approach allows for the measurement of oxygen concentrations in specific microenvironments, providing valuable insights into cellular metabolism and physiology. The development of such probes often focuses on enhancing stability, preventing the dye from leaching out of the matrix, and optimizing the sensitivity and dynamic range of the sensor. rsc.org

Design Considerations for Advanced Sensor Materials

The design of advanced sensor materials incorporating Pt(II) Mesoporphyrin IX is a multifactorial process aimed at optimizing sensor performance. Key considerations include the selection of a host matrix that provides high oxygen permeability, ensures photostability of the dye, and minimizes leaching or migration of the indicator molecule.

One advanced approach involves the use of metal-organic frameworks (MOFs) as the host material. For instance, a MOF based on phosphorescent Pt(II) porphyrins, designated as Pt(II)PCN-224, demonstrates exceptionally high oxygen permeability. This high permeability is attributed to the MOF's large pore sizes and the rapid transport of gas molecules within its network. Furthermore, the rigid structure of the MOF provides electronic and spatial isolation for the embedded porphyrin indicator, which is crucial for maintaining its photophysical properties and preventing self-quenching. The bimolecular quenching constant (kq), a measure of quenching efficiency, for Pt(II)PCN-224 was found to be 3900 Pa⁻¹ s⁻¹, highlighting its high sensitivity. Such materials are suitable for detecting trace levels of oxygen, with a reported limit of detection of 1 Pa.

Another critical design strategy is the covalent incorporation of the porphyrin dye into a polymer matrix. This approach creates highly stable sensor materials by completely suppressing dye migration and leaching. Covalently grafting Pt(II)-benzoporphyrins into polymeric matrices results in robust sensors that can withstand harsh conditions, such as steam sterilization, without significant calibration drift. This enhanced stability is a significant advantage over materials where the dye is non-covalently dispersed. The choice of polymer is also crucial, with materials exhibiting high oxygen permeability being preferred to ensure a rapid sensor response.

The photophysical properties of the porphyrin itself are also a key design consideration. The use of NIR-emitting platinum(II)-benzoporphyrins, for example, offers advantages such as high brightness and emission in a spectral region with reduced interference from biological samples.

| Material | Key Design Feature | Performance Metric | Reference |

|---|---|---|---|

| Pt(II)PCN-224 (MOF) | High oxygen permeability, large pore size, spatial isolation of porphyrin | Bimolecular Quenching Constant (kq): 3900 Pa⁻¹ s⁻¹; Limit of Detection: 1 Pa | |

| Polymer-bound Pt(II)-benzoporphyrins | Covalent incorporation of dye into polymer matrix | Suppressed dye migration and leaching, high stability under harsh conditions |

Immobilization Strategies within Solid-State Sensor Matrices

The method used to immobilize Pt(II) Mesoporphyrin IX within a solid-state matrix is fundamental to the construction of a durable and reliable oxygen sensor. The strategy must ensure that the dye is accessible to oxygen while being firmly held in place to prevent signal drift and contamination of the sample.

Covalent Immobilization: This is a highly effective strategy for achieving long-term sensor stability. It involves the formation of a chemical bond between the porphyrin molecule and the polymer matrix. Techniques such as Suzuki coupling of brominated porphyrins to a styrene (B11656) backbone or the co-polymerization of monomers with a monostyryl porphyrin derivative have been successfully employed. The resulting stable C-C bond ensures that the dye is permanently fixed within the matrix. This approach is particularly beneficial for sensors intended for use in harsh environments or for long-term monitoring where leaching of the indicator cannot be tolerated.

Physical Entrapment (Doping): In this method, the porphyrin dye is physically mixed with a polymer or sol-gel solution before it solidifies. The dye becomes trapped within the pores of the resulting solid matrix. Sol-gel derived matrices, for example, can be produced using silicon or titanium-containing precursors to form solid glassy monoliths that encapsulate the porphyrin. While simpler than covalent immobilization, physical entrapment can be susceptible to dye leaching over time, especially when the sensor is in contact with solvents that can swell the matrix.

Deposition on Substrates: For certain applications, the sensor material, such as a porphyrin-based MOF, can be supported on various substrates. This can be done with free-standing crystals or by depositing the material onto fibrous substrates like poly(acrylonitrile) nanofibers or glass fibers, as well as flat substrates such as TLC silica-gel. Electrospun nanofibers have been found to be particularly effective supports, with the resulting composite material exhibiting the same sensitivity as the free crystals. This approach facilitates the practical application of the sensing material in various sensor configurations.

| Strategy | Description | Advantages | Disadvantages | Example Matrices |

|---|---|---|---|---|

| Covalent Immobilization | Formation of a chemical bond between the porphyrin and the matrix. | Excellent stability, prevents dye leaching and migration. | More complex synthesis required. | Polystyrene, other functionalized polymers. |

| Physical Entrapment | The dye is physically trapped within the pores of a solid matrix. | Simpler preparation method. | Potential for dye leaching over time. | Sol-gel derived silica (B1680970) or titania glasses. |

| Deposition on Substrates | The sensing material (e.g., MOF) is coated onto a solid support. | Versatile for creating different sensor formats, maintains high sensitivity. | Adhesion to the substrate can be a concern. | Poly(acrylonitrile) nanofibers, glass fibers, silica-gel. |

Singlet Oxygen Generation by Pt Ii Mesoporphyrin Ix and Mechanistic Pathways

Mechanism of Singlet Oxygen (¹O₂) Formation (Type II Photochemistry)

The Type II pathway is characterized by the direct transfer of energy from the photosensitizer in its excited triplet state to ground-state molecular oxygen. This mechanism is highly efficient for Pt(II) Mesoporphyrin IX due to the favorable photophysical properties imparted by the heavy platinum atom.

Upon absorption of a photon of appropriate wavelength, the Pt(II) Mesoporphyrin IX molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). While some energy may be dissipated from the S₁ state through fluorescence, the presence of the heavy platinum(II) ion dramatically enhances the rate of a process known as intersystem crossing (ISC). tudublin.ie

Intersystem crossing is a spin-forbidden transition from the singlet excited state (S₁) to a lower-energy triplet excited state (T₁). The heavy atom effect, stemming from the large spin-orbit coupling associated with the platinum atom, facilitates this transition, making it extremely efficient. tudublin.ie This leads to a high quantum yield of triplet state formation (ΦT), meaning a large fraction of the absorbed photons results in the population of the T₁ state. rsc.org The triplet state is thus an essential, obligatory intermediate in the pathway to singlet oxygen generation. tudublin.ie

The general photophysical processes can be summarized as:

Excitation: Pt(II)MP(S₀) + hν → ¹Pt(II)MP*(S₁)

Intersystem Crossing (ISC): ¹Pt(II)MP(S₁) → ³Pt(II)MP(T₁)

This triplet state is relatively long-lived compared to the singlet state, providing a sufficient window for interaction with other molecules. tudublin.ie

Once the Pt(II) Mesoporphyrin IX molecule is in its triplet excited state (³Pt(II)MP*), it can transfer its excess energy to ground-state molecular oxygen (³O₂), which is naturally a triplet species. This energy transfer process, known as triplet-triplet annihilation, is highly efficient provided the triplet energy of the photosensitizer is greater than the energy required to excite oxygen to its singlet state (approximately 94 kJ/mol).

The interaction results in the de-excitation of the porphyrin back to its ground state and the simultaneous promotion of molecular oxygen to its highly reactive singlet excited state (¹O₂). mdpi.com

The energy transfer step is represented as:

Energy Transfer: ³Pt(II)MP*(T₁) + ³O₂ → Pt(II)MP(S₀) + ¹O₂

The generated singlet oxygen is a potent oxidizing agent and the primary cytotoxic species responsible for the effects seen in applications like photodynamic therapy.

Factors Influencing Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of this process, defined as the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. For Pt(II) porphyrins, this value can be very high, often approaching unity, but it is sensitive to several factors. rsc.org

The structure of the porphyrin macrocycle plays a critical role in determining the efficiency of singlet oxygen generation. The most significant modification for Mesoporphyrin IX is the insertion of the Pt(II) ion. The heavy atom effect not only promotes the formation of the triplet state but also influences its lifetime. rsc.orgrsc.org

Furthermore, modifications to the peripheral substituents on the porphyrin ring can fine-tune the photophysical properties. For instance, the introduction of electron-deficient or electron-withdrawing groups can alter the electronic structure of the molecule, affecting absorption spectra, triplet state lifetimes, and phosphorescence quantum yields. rsc.org Research on various Pt(II) porphyrins has shown that such modifications can significantly impact their performance as photosensitizers. rsc.orgnih.gov

The table below shows photophysical data for related Pt(II) porphyrins with different peripheral substituents, illustrating the impact of structural changes on triplet state properties.

| Pt(II) Porphyrin Complex | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp) in Toluene (μs) | Reference |

|---|---|---|---|

| PtD(CMP)PP | 0.11 | 69 | rsc.org |

| PtDTolPP | 0.092 | 56 | rsc.org |

| PtD(p-NI)PP | 0.58 | 18.1 | rsc.org |

| PtT(p-NI)PP | 0.45 | 12.4 | rsc.org |

Data illustrates the tunability of photophysical properties through peripheral group modification on related Pt(II) porphyrin structures.

The surrounding environment, particularly the choice of solvent, has a profound impact on both the photosensitizer's properties and the lifetime of the generated singlet oxygen. The polarity, viscosity, and chemical nature of the solvent can influence the stability of the excited states of Pt(II) Mesoporphyrin IX.

More importantly, the intrinsic lifetime of singlet oxygen varies dramatically with the solvent. Protic solvents, especially water, are very effective at quenching singlet oxygen, leading to very short lifetimes. In contrast, aprotic and halogenated solvents can sustain singlet oxygen for much longer durations, thereby increasing the potential for it to react with a target substrate. nih.gov

| Solvent | Singlet Oxygen Lifetime (τΔ) (μs) | Reference |

|---|---|---|

| Water (H₂O) | ~3.5 | nih.gov |

| Methanol | ~7 | nih.gov |

| Ethanol | ~14 | mdpi.com |

| Acetone | ~49 | mdpi.com |

| Acetonitrile | ~30 | nih.gov |

| Toluene | ~30 | researchgate.net |

Porphyrins, including Pt(II) Mesoporphyrin IX, have a tendency to aggregate in aqueous solutions and other polar media due to π-π stacking and hydrophobic interactions. This self-association has a detrimental effect on the singlet oxygen quantum yield. nih.gov

When porphyrin molecules aggregate, new, rapid, non-radiative decay pathways are introduced for the excited states. nih.gov The close proximity of the molecules in an aggregate leads to efficient self-quenching of both the excited singlet (S₁) and triplet (T₁) states. This quenching process competes directly with intersystem crossing and energy transfer to oxygen, thereby significantly reducing the population of the triplet state precursor and, consequently, the production of singlet oxygen. nih.gov Studies on other porphyrins have shown that the quantum yield of aggregated species can be several times lower than that of the corresponding monomers. nih.gov Therefore, maintaining the monomeric form of Pt(II) Mesoporphyrin IX is crucial for achieving high singlet oxygen generation efficiency.

Detection and Quantification of Singlet Oxygen

The detection and quantification of singlet oxygen (¹O₂) are crucial for understanding the photochemical mechanisms of photosensitizers like Pt(II) Mesoporphyrin IX. Due to its short lifetime and high reactivity, specialized techniques are required for its accurate measurement. chinesechemsoc.org These methods can be broadly categorized into direct and indirect approaches.

Direct Luminescence Detection at 1270 nm

Direct detection of singlet oxygen is considered the most definitive method for its identification and quantification. nih.gov This technique relies on measuring the weak phosphorescence emitted when singlet oxygen decays from its excited state (¹Δg) back to the ground triplet state (³Σg⁻). This radiative transition releases a photon with a characteristic wavelength centered at approximately 1270 nm in the near-infrared (NIR) spectrum. nih.govnih.gov

The measurement is challenging due to the very low quantum yield of this phosphorescence and the short lifetime of singlet oxygen in biological environments. nih.govnih.gov Sophisticated and highly sensitive equipment is necessary, typically involving a laser to excite the photosensitizer, optical filters to isolate the 1270 nm emission, and a NIR-sensitive detector like an InGaAs single-photon avalanche diode (SPAD) or a photomultiplier tube. nih.govnih.gov Time-resolved single-photon counting is often employed to distinguish the singlet oxygen signal from background fluorescence or phosphorescence from the photosensitizer itself. nih.gov

This method allows for the determination of key parameters such as the singlet oxygen lifetime (τΔ) and the quantum yield of its generation (ΦΔ). mdpi.com The singlet oxygen lifetime can be influenced by the solvent and the presence of quenching molecules. While this technique is the "gold standard" for singlet oxygen detection, specific experimental studies and corresponding data for Pt(II) Mesoporphyrin IX are not extensively detailed in the available scientific literature. nih.gov However, studies on other platinum-containing porphyrins and metalloporphyrins confirm their ability to generate singlet oxygen, which can be detected by this method. researchgate.net

Table 1: Illustrative Singlet Oxygen Lifetimes for a Generic Metalloporphyrin in Various Solvents (Example Data)

| Solvent | Singlet Oxygen Lifetime (τΔ) in µs |

| Deuterated Water (D₂O) | 67 |

| Methanol | 10 |

| Ethanol | 14 |

| Chloroform | 60 |

| Carbon Tetrachloride | 700 |

Note: This table provides example values to illustrate the solvent-dependent lifetime of singlet oxygen and does not represent specific experimental data for Pt(II) Mesoporphyrin IX.

Chemical Trapping Methods Using Specific Scavengers

Indirect detection of singlet oxygen can be achieved through chemical trapping methods, which utilize specific scavenger molecules that react with singlet oxygen to form a stable product. chinesechemsoc.org The rate of consumption of the scavenger or the rate of formation of the product can be monitored to quantify the singlet oxygen produced. rsc.org This approach is often more accessible than direct luminescence detection as it can be performed using standard spectrophotometers or fluorometers.

Several chemical traps are commonly used:

1,3-Diphenylisobenzofuran (DPBF): DPBF is a highly reactive scavenger that undergoes a [4+2] cycloaddition reaction with singlet oxygen, leading to a decrease in its strong absorption, typically monitored around 410-420 nm. rsc.orgnih.gov The rate of this bleaching is proportional to the rate of singlet oxygen generation. rsc.org

Singlet Oxygen Sensor Green (SOSG): SOSG is a fluorescent probe that is non-fluorescent until it reacts with singlet oxygen. researchgate.net Upon reaction, it is converted to an endoperoxide that exhibits bright green fluorescence, which can be measured to quantify singlet oxygen production. researchgate.net

Uric Acid: As a water-soluble scavenger, uric acid is particularly useful in biological systems. mdpi.com Its reaction with singlet oxygen leads to the formation of specific oxidation products like parabanic acid, and the decay of the uric acid concentration can be followed spectrophotometrically. researchgate.net

The quantum yield of singlet oxygen generation can be determined using these methods by comparing the rate of scavenger consumption to that of a standard photosensitizer with a known quantum yield under identical experimental conditions. nih.gov While these methods are widely applied to characterize photosensitizers, specific studies detailing the use of these scavengers to quantify singlet oxygen generation from Pt(II) Mesoporphyrin IX are not readily found in the reviewed literature.

Table 2: Example of Data from a Chemical Trapping Experiment Using DPBF (Illustrative)

| Irradiation Time (seconds) | Absorbance of DPBF at 415 nm |

| 0 | 1.205 |

| 30 | 1.084 |

| 60 | 0.976 |

| 90 | 0.878 |

| 120 | 0.790 |

Note: This table illustrates the typical decay of DPBF absorbance over time in the presence of a photosensitizer and light. It does not represent specific experimental data for Pt(II) Mesoporphyrin IX.

Computational and Theoretical Studies of Pt Ii Mesoporphyrin Ix

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and photophysical properties of Pt(II) Mesoporphyrin IX. These calculations solve approximations of the Schrödinger equation to describe the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and equilibrium geometry of molecules like Pt(II) Mesoporphyrin IX. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost.

In the study of Pt(II) Mesoporphyrin IX, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. For instance, the optimized structure of a similar Pt(II)-porphyrin complex showed a square planar geometry, which is consistent with experimental observations. researchgate.net The platinum atom sits (B43327) in the center of the porphyrin ring, coordinated to the four nitrogen atoms.

DFT calculations also provide valuable information about the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and optical properties. For a series of meso-tetraphenyltetrabenzoporphyrins, DFT calculations using the B3LYP functional showed that expanding the porphyrin ring results in a smaller HOMO-LUMO gap, leading to a red-shift in the absorption wavelength. nih.gov

The table below presents a conceptual representation of typical bond lengths in the core of a Pt(II) porphyrin as might be determined by DFT calculations.

| Bond | Typical Calculated Bond Length (Å) |

| Pt-N (pyrrol) | ~2.02 |

| N-Cα (pyrrol) | ~1.38 |

| Cα-Cβ (pyrrol) | ~1.45 |

| Cβ-Cβ (pyrrol) | ~1.37 |

| Cα-Cm (meso-bridge) | ~1.40 |

Note: These are representative values and the actual calculated bond lengths for Pt(II) Mesoporphyrin IX may vary depending on the specific DFT functional and basis set used.

To investigate the optical properties and electronic transitions of Pt(II) Mesoporphyrin IX, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the response of the electron density to a time-dependent electric field, such as that of light. This allows for the calculation of the molecule's absorption spectrum and the characterization of its excited states.